2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often involving solvent-free reactions at elevated temperatures . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it is utilized for its potential therapeutic properties . Industrial applications include its use in the production of high-purity carboxylic acids .
Mechanism of Action
Comparison with Similar Compounds
2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid can be compared with similar compounds such as 2-(cyclohex-3-en-1-yl)acetic acid and 2-amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride . These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its high purity and versatility in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-acetamido-2-cyclohex-3-en-1-ylacetic acid |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-3,8-9H,4-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
OZFRSSHNRIPOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1CCC=CC1)C(=O)O |
Origin of Product |
United States |
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